

An In-depth Technical Guide to the Thermochemical Properties of 2-Methylcyclopentanol

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Compound of Interest

Compound Name: 2-Methylcyclopentanol

Cat. No.: B036010

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **2-Methylcyclopentanol**. Given the specificity of this compound, this document compiles known values and outlines the established experimental methodologies for determining these crucial thermodynamic parameters. This information is vital for professionals in chemical research and drug development for applications such as reaction modeling, safety analysis, and process optimization.

Thermochemical Data of 2-Methylcyclopentanol

2-Methylcyclopentanol ($C_6H_{12}O$) is a cyclic alcohol with stereoisomers (cis- and trans-) that can influence its physical and chemical properties.^{[1][2]} While a complete set of experimentally determined thermochemical data for **2-Methylcyclopentanol** is not readily available in public databases, this section presents the known information and identifies areas where further experimental work is needed. The data is presented at standard conditions (298.15 K and 1 bar) unless otherwise specified.^[1]

Table 1: Physical and Chemical Properties of **2-Methylcyclopentanol**

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O	[2] [3] [4]
Molecular Weight	100.16 g/mol	[2] [3] [4]
CAS Number	24070-77-7 (unspecified stereoisomer)	[3] [4]
25144-04-1 (trans-isomer)	[2]	

Table 2: Thermochemical Data for **2-Methylcyclopentanol** and Related Compounds

Property	Value (kJ/mol)	Compound	State	Source
Enthalpy of Combustion, Standard Liquid ($\Delta_c H^\circ_{\text{liquid}}$)	Data not available	2-Methylcyclopentanol	Liquid	
Enthalpy of Formation, Standard Gas ($\Delta_f H^\circ_{\text{gas}}$)	Data not available	2-Methylcyclopentanol	Gas	
Enthalpy of Formation, Standard Liquid ($\Delta_f H^\circ_{\text{liquid}}$)	-367.8 ± 3.0	cis-2-Methylcyclopentanol	Liquid	[1]
Standard Molar Entropy (S°)	Data not available	2-Methylcyclopentanol	Liquid	
Isobaric Heat Capacity (C_p)	Data not available	2-Methylcyclopentanol	Liquid	

Note: The lack of comprehensive public data for **2-Methylcyclopentanol** highlights a research gap. The values for related compounds or isomers, when available, can serve as useful

estimates, but experimental determination is recommended for high-precision applications.

Experimental Protocols for Determining Thermochemical Data

The determination of thermochemical data is primarily achieved through calorimetry. The following section details a general experimental protocol for determining the enthalpy of combustion for a liquid alcohol like **2-Methylcyclopentanol**.

2.1. Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during a complete combustion reaction at constant volume.

Principle: A known mass of the substance is completely burned in an excess of oxygen within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated.

Apparatus:

- Bomb calorimeter (including the bomb, water bucket, stirrer, and ignition system)
- High-precision thermometer or temperature sensor
- Oxygen cylinder with a pressure regulator
- Crucible
- Fuse wire
- Balance (accurate to ± 0.0001 g)
- Pellet press (for solid samples, not required for liquid **2-methylcyclopentanol**)

Procedure:

- Calibration: The heat capacity of the calorimeter (C_{cal}) must first be determined by burning a substance with a known heat of combustion, such as benzoic acid.
 - A pellet of benzoic acid of known mass is placed in the crucible.
 - A fuse wire of known length is attached to the ignition electrodes, touching the sample.
 - The bomb is assembled, sealed, and pressurized with oxygen to approximately 30 atm.
 - The bomb is submerged in a known mass of water in the calorimeter bucket.
 - The initial temperature of the water is recorded.
 - The sample is ignited, and the temperature is recorded at regular intervals until it reaches a maximum and begins to cool.
 - The temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.
 - C_{cal} is calculated using the known heat of combustion of benzoic acid and the measured ΔT .
- Measurement for **2-Methylcyclopentanol**:
 - A known mass of liquid **2-Methylcyclopentanol** is placed in the crucible.
 - The procedure is repeated as described for the calibration with benzoic acid.
 - The temperature change (ΔT) for the combustion of **2-Methylcyclopentanol** is measured.
- Calculations:
 - The heat released by the reaction (q_v) at constant volume is calculated using: $q_v = -C_{cal} * \Delta T$
 - The molar enthalpy of combustion at constant volume (ΔU_c) is then determined by dividing q_v by the number of moles of the alcohol burned.

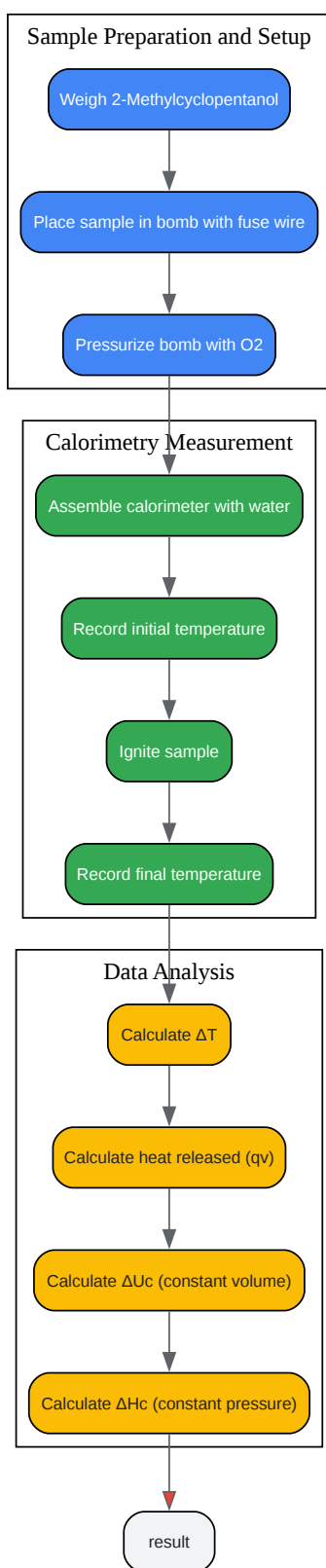
- To convert the constant volume data (ΔU_c) to the standard enthalpy of combustion at constant pressure (ΔH_c), the following equation is used: $\Delta H_c = \Delta U_c + \Delta n_{\text{gas}} * R * T$ where:
 - Δn_{gas} is the change in the number of moles of gas in the balanced combustion equation.
 - R is the ideal gas constant.
 - T is the standard temperature (298.15 K).

The balanced combustion equation for **2-Methylcyclopentanol** is: $\text{C}_6\text{H}_{12}\text{O}(\text{l}) + 8.5 \text{O}_2(\text{g}) \rightarrow 6 \text{CO}_2(\text{g}) + 6 \text{H}_2\text{O}(\text{l})$

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the logical flow of the experimental procedure for determining the enthalpy of combustion of **2-Methylcyclopentanol**.

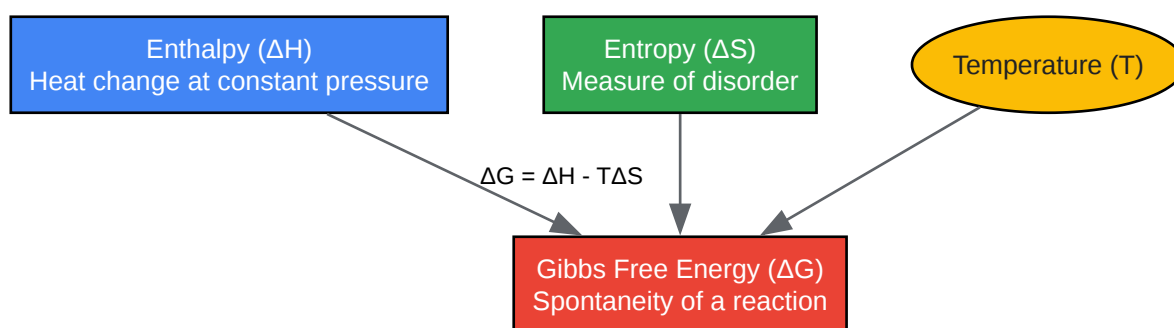


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Caption: Experimental workflow for determining the enthalpy of combustion.

Relationship between Thermochemical Properties

The following diagram illustrates the relationship between key thermochemical properties and how they can be used to determine the Gibbs free energy of a reaction, which indicates its spontaneity.



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Caption: Relationship between enthalpy, entropy, and Gibbs free energy.

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